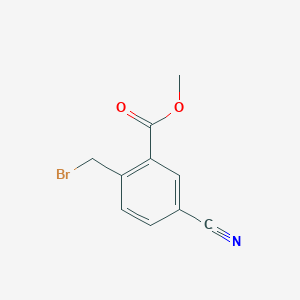

Methyl 2-(bromomethyl)-5-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-7(6-12)2-3-8(9)5-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNPQXWVXHPIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421551-82-8 | |

| Record name | Methyl 2-(bromomethyl)-5-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(bromomethyl)-5-cyanobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(bromomethyl)-5-cyanobenzoate is a versatile bifunctional molecule that has garnered significant interest as a key building block in the synthesis of a variety of heterocyclic compounds, particularly those with pharmaceutical relevance. Its structure, featuring a reactive benzylic bromide and a synthetically malleable cyano group, makes it an ideal starting material for the construction of complex molecular architectures. This guide provides an in-depth overview of its properties, a detailed synthesis protocol, and a practical application in the synthesis of isoindolinone derivatives, which are prevalent scaffolds in many biologically active molecules.

Core Properties and Identification

The fundamental properties of this compound are summarized below. While a definitive melting point is not consistently reported in the literature, its physical state as a solid at room temperature is well-established.

| Property | Value | Source(s) |

| CAS Number | 421551-82-8 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1][3][4] |

| Molecular Weight | 254.08 g/mol | [1][3][4] |

| Physical Form | Solid | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| Boiling Point | No data available | [1] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the radical bromination of the corresponding methyl-substituted precursor, Methyl 5-cyano-2-methylbenzoate. This reaction selectively functionalizes the benzylic position, providing the desired product in good yield.

Reaction Pathway: Radical Bromination

The transformation relies on the generation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source to yield the final product. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose as it provides a low, controlled concentration of bromine, minimizing side reactions. A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is employed to initiate the reaction upon thermal decomposition.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

-

Methyl 5-cyano-2-methylbenzoate (8.9 g)

-

N-bromosuccinimide (NBS) (9.5 g)

-

2,2'-azobis(isobutyronitrile) (AIBN) (0.83 g)

-

(Trifluoromethyl)benzene (200 mL)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add Methyl 5-cyano-2-methylbenzoate (8.9 g), N-bromosuccinimide (9.5 g), and 2,2'-azobis(isobutyronitrile) (0.83 g).

-

Add (trifluoromethyl)benzene (200 mL) to the mixture.

-

Protect the reaction mixture with a nitrogen atmosphere.

-

Heat the mixture to 80°C and stir for 6 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), pour the mixture into water.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Application in the Synthesis of Bioactive Molecules: Preparation of 6-Cyano-2-substituted-isoindolin-1-ones

This compound is an excellent precursor for the synthesis of isoindolinone derivatives, which are core structures in a variety of pharmacologically active compounds. The benzylic bromide readily undergoes nucleophilic substitution with primary amines, followed by an intramolecular cyclization to form the isoindolinone ring.

Reaction Pathway: N-Alkylation and Intramolecular Cyclization

The reaction proceeds via an initial SN2 reaction where the primary amine displaces the bromide ion. The resulting secondary amine then undergoes a base-mediated intramolecular cyclization, with the nitrogen atom attacking the ester carbonyl group to form the five-membered lactam ring of the isoindolinone.

Caption: Synthesis of 6-Cyano-2-substituted-isoindolin-1-ones.

Detailed Experimental Protocol: Synthesis of 6-Cyano-2-benzylisoindolin-1-one

This protocol provides a robust method for the synthesis of a representative isoindolinone derivative.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution.

-

To this stirred suspension, add benzylamine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (P305+P351+P338).[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles relevant to drug discovery. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists and researchers in the pharmaceutical sciences. The protocols provided in this guide offer a solid foundation for the synthesis and application of this key intermediate.

References

-

abcr Gute Chemie. AB510627 | CAS 421551-82-8. [Link]

Sources

A Technical Guide to Methyl 2-(bromomethyl)-5-cyanobenzoate (CAS 421551-82-8): Properties, Synthesis, and Handling for Research Applications

Introduction

Methyl 2-(bromomethyl)-5-cyanobenzoate is a bifunctional organic compound of significant interest to the chemical research community, particularly those in medicinal chemistry and materials science. As a substituted toluene derivative, it incorporates three key functional groups: a reactive benzyl bromide, an electron-withdrawing cyano group, and a methyl ester. This unique combination makes it a versatile synthetic building block for the construction of more complex molecular architectures. The benzyl bromide moiety serves as a potent electrophile for alkylation reactions, while the cyano and ester groups can undergo a variety of chemical transformations or serve to modulate the electronic properties of a target molecule.

This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications as a synthetic intermediate, and crucial safety and handling procedures. The information is curated for researchers, chemists, and drug development professionals who require a reliable and in-depth understanding of this valuable reagent.

Physicochemical Properties and Molecular Structure

The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. This compound is identified by the CAS Registry Number 421551-82-8.[1][2][3][4] Its structural and chemical properties are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 421551-82-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈BrNO₂ | [2][3][4] |

| Molecular Weight | 254.08 g/mol | [2][3][4] |

| Exact Mass | 252.97384 Da | [3] |

| Common Synonyms | 2-Bromomethyl-5-cyano-benzoic acid methyl ester | [1][3][4] |

| SMILES | O=C(OC)C1=CC(C#N)=CC=C1CBr | [2] |

| InChIKey | TWNPQXWVXHPIJV-UHFFFAOYSA-N | [3] |

| Category | Organic Building Block, Bromide, Ester | [2] |

Synthesis and Mechanistic Rationale

The preparation of this compound is efficiently achieved through the radical bromination of its methyl-substituted precursor, Methyl 5-cyano-2-methylbenzoate. This transformation is a cornerstone reaction in organic synthesis, valued for its selectivity at the benzylic position.

Synthetic Pathway Overview

The most common synthesis involves the reaction of Methyl 5-cyano-2-methylbenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN).[1] The reaction is typically conducted in a non-polar solvent under inert conditions to prevent side reactions.

Caption: Synthesis workflow for this compound.

Mechanistic Insight: The Rationale for Radical Bromination

The choice of NBS and AIBN is deliberate and grounded in the principles of free-radical chemistry.

-

Expertise & Experience: The benzylic C-H bond is significantly weaker than other sp³ C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical. This inherent weakness makes it the preferred site for hydrogen abstraction.

-

Causality: AIBN serves as a thermal radical initiator. Upon heating to around 80 °C, it decomposes to form two cyanopropyl radicals and nitrogen gas. These initiator radicals then abstract a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzyl radical.

-

Trustworthiness: NBS is employed as the bromine source because it maintains a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. This is critical to avoid competitive and undesirable electrophilic aromatic bromination of the benzene ring. The benzyl radical reacts with this trace Br₂ to form the desired product and a bromine radical, which continues the chain reaction.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[1] It represents a self-validating system for the synthesis of the title compound.

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-cyano-2-methylbenzoate (8.9 g).

-

Reagent Addition: Add N-bromosuccinimide (9.5 g) and 2,2'-azobis(isobutyronitrile) (0.83 g).

-

Solvent and Inerting: Add (trifluoromethyl)benzene (200 mL) to the flask. Purge the system with nitrogen gas to create an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours under the nitrogen atmosphere.

-

Workup: Upon completion, allow the mixture to cool to room temperature and pour it into water.

-

Extraction: Separate the organic layer. Dry the collected organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can be further purified if necessary.

Applications in Synthetic Chemistry

Core Reactivity as an Electrophile

The primary utility of this compound stems from the reactivity of its benzyl bromide group. It is an excellent electrophile that readily participates in nucleophilic substitution reactions (S_N2), allowing for the covalent attachment of the 2-(methoxycarbonyl)-4-cyanobenzyl moiety to a wide range of nucleophiles.

This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where such frameworks are often required.[5]

Caption: General reactivity profile with various nucleophiles.

Safety, Handling, and Storage

Trustworthiness: While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, the chemical structure, containing a benzyl bromide and a nitrile, suggests significant hazards. Data from closely related compounds, such as 2-(bromomethyl)benzonitrile and other acrid reagents, should be used to inform handling procedures.[6] These related compounds are classified as corrosive, toxic if swallowed, inhaled, or in contact with skin, and cause severe skin and eye irritation.[6]

Hazard Identification

-

Acute Toxicity: Likely toxic if swallowed, inhaled, or in contact with skin.

-

Corrosivity/Irritation: Expected to cause severe skin burns and serious eye damage.[6] May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[7][9]

-

Safe Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust.[6] Wash hands and face thoroughly after handling.[6]

Storage Conditions

-

Requirements: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[9]

-

Specific Conditions: For long-term stability, store under an inert atmosphere at 2-8°C.[2]

-

Security: Store locked up in a designated area for toxic chemicals.[6]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower.[6] Call a POISON CENTER or doctor.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]

Conclusion

This compound is a highly valuable and reactive intermediate in modern organic synthesis. Its defined molecular structure and weight, coupled with a straightforward and scalable synthesis, make it an attractive building block for creating novel compounds. The electrophilic nature of its benzyl bromide group allows for predictable and efficient alkylation reactions. However, its utility is matched by its significant potential hazards, necessitating strict adherence to safety and handling protocols. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile reagent into their synthetic programs.

References

- Methyl 2-(broMoMethyl)

- 421551-82-8|Methyl 2-(bromomethyl)

- 421551-82-8 methyl 2-(bromomethyl)

- SAFETY DATA SHEET - Methyl 2-(Cyanomethyl)

- SAFETY DATA SHEET - Benzoic acid, 2-bromo-, methyl ester. Fisher Scientific.

- SAFETY DATA SHEET - Methyl 2-chloro-5-cyanobenzo

- SAFETY DATA SHEET - 2-(bromomethyl)benzonitrile. Sigma-Aldrich.

- This compound CAS#: 421551-82-8.

- Methyl 2-bromo-5-cyanobenzo

- Methyl 2-bromo-5-cyanobenzo

- Methyl 2-(bromomethyl)

- Methyl 2-bromo-5-cyanobenzo

- 1022980-69-3|Methyl 2-(bromomethyl)

- Methyl 2-amino-5-cyanobenzo

- Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.

- Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Inform

Sources

- 1. This compound | 421551-82-8 [chemicalbook.com]

- 2. 421551-82-8|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chemimpex.com [chemimpex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-cyanobenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

Methyl 2-(bromomethyl)-5-cyanobenzoate is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its strategic placement of a reactive bromomethyl group, an electron-withdrawing cyano group, and a methyl ester on a benzene ring makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and, most importantly, its application as a key intermediate in the development of cutting-edge therapeutics, particularly in the realm of targeted cancer therapy. The presence of the benzylic bromide allows for facile nucleophilic substitution, while the cyano and ester groups offer multiple avenues for further chemical modification, enabling the construction of diverse compound libraries for drug discovery and lead optimization.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. This section provides the definitive nomenclature and key identifiers for this compound.

IUPAC Name and Synonyms

-

IUPAC Name: this compound[1]

-

Common Synonyms:

Chemical Identifiers

| Identifier | Value |

| CAS Number | 421551-82-8[1][2] |

| Molecular Formula | C₁₀H₈BrNO₂[1][2] |

| Molecular Weight | 254.08 g/mol [1][2] |

| MDL Number | MFCD18251143[2] |

| InChI Key | TWNPQXWVXHPIJV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C#N)CBr |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in chemical synthesis.

Physicochemical Data

| Property | Value | Source |

| Physical Form | White solid | [3] |

| Boiling Point | 388.2 ± 37.0 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 188.6 ± 26.5 °C (Predicted) | [4] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [4] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Analysis (Predicted)

While experimental spectra are the gold standard, predicted spectroscopic data provides valuable insight for structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

-

A singlet for the benzylic protons (-CH₂Br) around 4.5-4.8 ppm.

-

Aromatic protons will appear in the range of 7.5-8.2 ppm, showing characteristic splitting patterns (doublets and a doublet of doublets) due to their coupling.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton.

-

The methyl ester carbon will appear around 53 ppm.

-

The benzylic carbon will be in the range of 30-35 ppm.

-

The nitrile carbon will be around 117 ppm.

-

Aromatic carbons will be observed between 128 and 140 ppm, with the carbonyl carbon of the ester appearing downfield around 165 ppm.

-

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a radical bromination of the corresponding methyl-substituted precursor. This method is efficient and scalable for laboratory and industrial production.

Synthetic Pathway

The most common synthetic route involves the free-radical bromination of Methyl 5-cyano-2-methylbenzoate.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on established chemical literature and provides a reliable method for the synthesis of the title compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-cyano-2-methylbenzoate in a suitable solvent such as (trifluoromethyl)benzene.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN).

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for several hours under an inert atmosphere (e.g., nitrogen).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Separate the organic layer and wash it with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a key intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, phenols, and thiols.

Role as a Key Intermediate for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5][6] Several approved PARP inhibitors, including Olaparib and Talazoparib, feature complex heterocyclic scaffolds that can be constructed using intermediates derived from or structurally related to this compound.[5][7][8]

The bromomethyl group serves as a crucial handle for coupling the benzoate moiety to other parts of the target molecule. For instance, it can be used to alkylate a nitrogen or oxygen atom within a heterocyclic core, forming a key carbon-nitrogen or carbon-oxygen bond in the final drug substance. While the exact synthetic routes are often proprietary, the general strategy involves the reaction of a bromomethyl-functionalized aromatic with a nucleophilic partner.

Caption: General nucleophilic substitution reaction.

Safety and Handling

As a reactive chemical intermediate, proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

-

Signal Word: Danger[2]

-

Hazard Statements:

-

Causes severe skin burns and eye damage.[2]

-

May cause respiratory irritation.

-

Harmful if swallowed.

-

-

GHS Pictograms:

-

Corrosion

-

Health Hazard

-

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[2]

Conclusion

This compound has established itself as a pivotal building block in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of reactive functional groups provides a versatile platform for the construction of complex molecular frameworks. The insights provided in this technical guide underscore its importance for researchers and professionals in the field of drug discovery and development, offering a comprehensive understanding of its properties, synthesis, and applications. As the demand for innovative therapeutics continues to grow, the utility of such key intermediates will undoubtedly expand, paving the way for future scientific advancements.

References

-

ChemBK. 2-broMo-5-cyanobenzoic acid Methyl ester. [Link]

-

PubMed Central (PMC). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.

- Google Patents.

-

PubMed Central (PMC). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. [Link]

-

PubMed Central (PMC). A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. [Link]

-

National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

- Google Patents. US10100017B2 - Processes for preparing olaparib.

- Google Patents. WO2017215166A1 - Synthesis of parpinhibitor talazoparib.

- Google Patents. WO2018038680A1 - Processes for preparing olaparib.

-

ResearchGate. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]

-

ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities. [Link]

-

PubMed Central (PMC). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. [Link]

Sources

- 1. This compound | 421551-82-8 [chemicalbook.com]

- 2. 421551-82-8|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 8. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-(bromomethyl)-5-cyanobenzoate" safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of Methyl 2-(bromomethyl)-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

This compound (CAS No: 421551-82-8) is a versatile organic building block frequently employed in the synthesis of complex molecules within pharmaceutical and agrochemical research.[1][2] Its structure, featuring a reactive benzyl bromide moiety, a nitrile group, and a methyl ester, makes it a valuable intermediate. However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling. As a benzylic bromide, it is a potent alkylating agent and lachrymator, posing significant health and safety risks if not managed correctly.

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. The information herein is synthesized from safety data for the compound and its close structural analogs to provide a robust framework for laboratory professionals.

Section 1: Hazard Identification and Classification

The primary hazards associated with this compound are derived from its reactivity as an alkylating agent and its corrosive nature. While a specific, comprehensive toxicological profile has not been fully investigated for this exact compound, data from structurally similar chemicals provides a strong basis for hazard assessment.[3]

GHS Hazard Classification (Inferred)

Based on analogous compounds like other brominated benzoic acid esters, the following GHS classifications are anticipated.[4][5][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

Key Health Hazards:

-

Corrosivity and Irritation: The compound is expected to be highly corrosive. Direct contact can cause severe burns to the skin and serious, potentially irreversible damage to the eyes, including blindness.[3][5] It is a lachrymator, meaning it will cause irritation and tearing upon exposure to vapors.[3]

-

Toxicity: It is presumed to be toxic if swallowed, inhaled, or absorbed through the skin. Systemic effects may occur following exposure.

-

Sensitization: While not explicitly documented, related compounds can be sensitizers. Repeated exposure may lead to an allergic reaction in some individuals.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, combining engineering controls with appropriate PPE. The primary goal is to prevent any direct contact with the substance.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]

-

Ventilation: The laboratory should be well-ventilated to minimize background concentrations of any fugitive emissions.[8]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[3][8]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the final barrier between the researcher and the chemical.[9]

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness). Double-gloving is recommended. | Provides a barrier against skin contact. Inspect gloves before use and wash hands after removal.[10] |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and prevents severe eye damage. Standard safety glasses are insufficient.[5] |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required if work is performed within a fume hood. For spill cleanup or emergency situations, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Ensures respiratory safety if engineering controls fail or are unavailable. |

Section 3: Safe Handling, Storage, and Experimental Workflow

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Storage:

-

Container: Keep the container tightly closed and properly labeled.[5]

-

Conditions: Store in a refrigerated (2-8°C), dry, and well-ventilated area designated for hazardous chemicals.[3][11] The compound should be stored under an inert atmosphere.[11]

-

Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[3][5]

-

Incompatibilities: Segregate from incompatible materials such as bases, amines, and strong reducing agents.[3]

Experimental Workflow Diagram:

Caption: Workflow for safe handling of this compound.

Protocol for Weighing and Dispensing:

-

Preparation: Before retrieving the compound, ensure all PPE is correctly worn and the fume hood sash is at the appropriate height.

-

Tare Container: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.

-

Transfer: Carefully retrieve the reagent container from storage. Inside the fume hood, use a clean, dedicated spatula to transfer the desired amount of the solid to the weighing vessel. Avoid creating dust. Do not smell or taste the chemical.[10]

-

Seal and Store: Immediately and securely close the main reagent container. Wipe it down with a damp cloth to remove any external contamination before returning it to its designated storage location.

-

Proceed: The weighed compound is now ready for use in the subsequent synthetic step within the fume hood.

Section 4: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

First-Aid Measures:

-

General Advice: In all cases of exposure, immediately call a poison center or doctor.[3]

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[3][5]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[3][5]

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][12]

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[3][5] Ingestion of corrosive materials can lead to perforation of the esophagus or stomach.[3]

Spill and Leak Response:

-

Evacuate: Immediately alert others in the area and evacuate if the spill is large or ventilation is inadequate.

-

Control: If safe to do so, prevent further spread. Do not allow the chemical to enter drains.[3]

-

Neutralize/Absorb: For small spills, cover with a compatible absorbent material (e.g., vermiculite, dry sand).

-

Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

-

Dispose: Dispose of the waste container according to institutional and local regulations.

Emergency Response Flowchart:

Caption: Decision tree for emergency response procedures.

Section 5: Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

-

Waste Containers: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.

-

Compatibility: Do not mix with incompatible waste streams.

-

Disposal: The waste must be disposed of through an approved hazardous waste disposal plant.[3] Do not empty into drains or the environment.[3]

References

-

University of California, Riverside, Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

-

PubChem, Compound Summary for Methyl 2-(bromomethyl)benzoate. [Link]

-

Honeywell International Inc., Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

-

PubChemLite, Compound Summary for this compound. [Link]

-

PubChem, Compound Summary for Methyl 3-bromo-5-cyanobenzoate. [Link]

-

University of North Carolina at Chapel Hill, Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

Cintas, Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

-

Kalstein EU, Safety in the Handling of Laboratory Reagents. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 | CID 21942615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thesafetygeek.com [thesafetygeek.com]

- 8. fishersci.com [fishersci.com]

- 9. kalstein.eu [kalstein.eu]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. 421551-82-8|this compound|BLD Pharm [bldpharm.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Solubility and Stability Characterization of Methyl 2-(bromomethyl)-5-cyanobenzoate

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 2-(bromomethyl)-5-cyanobenzoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols, the scientific rationale behind methodological choices, and robust analytical techniques for data acquisition and interpretation. By following the procedures within this guide, researchers can generate reliable physicochemical data essential for process development, formulation, and regulatory compliance.

Introduction

This compound is a substituted aromatic compound featuring ester, nitrile, and benzylic bromide functional groups. These characteristics make it a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Understanding its fundamental physicochemical properties—namely solubility and stability—is not merely an academic exercise. It is a critical prerequisite for its effective use in any synthetic or manufacturing process. Inconsistent solubility can lead to poor reaction yields and purification challenges, while uncharacterized instability can result in the formation of unknown impurities, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides the necessary protocols to systematically evaluate these properties. We will explore a multi-solvent approach to solubility profiling and detail a forced degradation study to probe the compound's intrinsic stability under various stress conditions, a practice essential for developing stability-indicating analytical methods.[1][2]

Chemical Properties Overview

A summary of the basic properties of this compound is essential before commencing any experimental work.

| Property | Value | Source |

| CAS Number | 1031927-03-3 | [3] |

| Molecular Formula | C₉H₆BrNO₂ | |

| Molecular Weight | 240.06 g/mol | |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature |

Solubility Profiling

The solubility of an intermediate dictates the choice of reaction solvents, purification methods, and potentially, formulation strategies. The presence of a polar ester and nitrile group, a nonpolar benzene ring, and a reactive bromomethyl group suggests a nuanced solubility profile.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" provides a predictive framework.[4]

-

Polar Solvents: The ester and nitrile functionalities are expected to impart some degree of solubility in polar solvents. Polar aprotic solvents like Acetone, Acetonitrile (ACN), and Ethyl Acetate are likely to be effective. Polar protic solvents like Methanol and Ethanol may also be suitable, though the potential for solvolysis with the bromomethyl group should be considered, especially at elevated temperatures.

-

Non-Polar Solvents: The benzene ring suggests potential solubility in non-polar solvents such as Toluene or Hexanes.

-

Aqueous Solubility: Solubility in water is expected to be very low due to the predominantly hydrophobic nature of the molecule.

Experimental Protocol: Qualitative Solubility Assessment

This initial screening provides a rapid assessment across a range of common laboratory solvents.

Methodology:

-

Preparation: Aliquot approximately 10 mg of this compound into separate, clearly labeled 2 mL glass vials.

-

Solvent Addition: To each vial, add 1.0 mL of a single solvent from the list in Table 2.

-

Mixing: Cap the vials and vortex for 1-2 minutes at room temperature.[5]

-

Observation: Visually inspect for the presence of undissolved solid material against a dark background.

-

Mechanical Agitation (If Needed): If the compound has not dissolved, sonicate the vial in a water bath for up to 5 minutes.[5]

-

Thermal Treatment (If Needed): If the solid persists, warm the vial to approximately 37-40°C for 5-10 minutes and observe any changes.[5] Note any reactivity (e.g., color change).

-

Classification: Classify the solubility based on visual observation as "Freely Soluble," "Sparingly Soluble," or "Insoluble" at ~10 mg/mL.

Data Presentation:

| Solvent Class | Solvent | Qualitative Solubility (~10 mg/mL) | Observations |

|---|---|---|---|

| Polar Aprotic | Acetonitrile | ||

| Acetone | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Dichloromethane (DCM) | |||

| Polar Protic | Methanol | ||

| Ethanol | |||

| Water | |||

| Non-Polar | Toluene |

| | Hexanes | | |

Workflow for Solubility Assessment

The logical flow of the solubility determination process is crucial for systematic characterization.

Stability Assessment and Forced Degradation

Forced degradation studies are a regulatory requirement and a scientific necessity in drug development.[2] They are designed to deliberately stress a compound to identify likely degradation pathways and products, which is essential for developing stability-indicating analytical methods.[1][6][7] The goal is not complete destruction, but rather to achieve a target degradation of 10-20%, which is sufficient to prove the analytical method's ability to separate degradants from the parent peak.[6]

Protocol for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in Acetonitrile) should be prepared. This stock will be subjected to the stress conditions outlined below. A control sample (unstressed stock solution) should be stored at 4°C and analyzed alongside the stressed samples.

3.1.1 Hydrolytic Degradation

-

Acidic Conditions: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

-

Basic Conditions: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours. The benzylic bromide and ester groups are particularly susceptible to base hydrolysis, so harsh conditions may not be needed.

-

Neutral Conditions: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Heat at 60°C for 24 hours.

3.1.2 Oxidative Degradation

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

3.1.3 Thermal Degradation

-

Solid State: Place approximately 10 mg of the solid compound in an oven at 80°C for 48 hours. After stressing, dissolve in a known volume of diluent for analysis.

-

Solution State: Heat the stock solution at 60°C for 24 hours.

3.1.4 Photolytic Degradation

-

Expose the stock solution in a photostable, transparent container to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A dark control (wrapped in aluminum foil) should be run in parallel.

Analytical Methodology: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is the cornerstone of any stability study. Its purpose is to resolve the parent compound from all process-related impurities and degradation products. Reverse-phase HPLC (RP-HPLC) is a suitable starting point for a molecule of this polarity.[8][9]

Proposed Starting HPLC Conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure sharp peak shape for any acidic or basic species. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | Start at 30% B, linear to 95% B over 20 min, hold 5 min, return to 30% B | A gradient is essential to elute both the parent compound and any potential degradation products, which may have significantly different polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring should provide strong chromophoric activity at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Vol. | 10 µL | |

Structural Elucidation of Degradants

If significant degradation is observed (>5%), identifying the structure of the major degradants is crucial.

-

LC-MS: Liquid Chromatography-Mass Spectrometry can be used to obtain the molecular weight of degradation products, providing initial clues to their identity (e.g., hydrolysis of the ester or nitrile).

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure elucidation of organic molecules.[10][11] If a degradant can be isolated via preparative HPLC, ¹H and ¹³C NMR spectra can confirm its structure.[12][13] For example, the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a carboxylic acid proton in the ¹H NMR spectrum would confirm ester hydrolysis.

Workflow for Stability Assessment

Conclusion

The experimental frameworks detailed in this guide provide a robust and scientifically sound approach to characterizing the solubility and stability of this compound. A thorough understanding of solubility across a range of solvents is paramount for optimizing reaction conditions and purification strategies. Concurrently, a comprehensive stability assessment via forced degradation is indispensable for anticipating potential degradation pathways, developing reliable analytical methods, and ensuring the quality and consistency of synthetic processes. The application of these methodologies will equip researchers and developers with the critical data needed to confidently advance their projects from the laboratory to larger-scale applications.

References

- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- BioProcess International. (n.d.).

- wikiHow. (n.d.). How to Determine Solubility.

- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.

- Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Biological Archives.

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- JoVE. (2015). Determining the Solubility Rules of Ionic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- SIELC Technologies. (n.d.). Separation of Benzoic acid,4-(bromomethyl)-,methylester on Newcrom R1 HPLC column.

- Solubility of Things. (n.d.).

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical dosage forms.

- Sigma-Aldrich. (n.d.).

- Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy.

- International Journal of Pharmacy and Technology. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM.

- PubChem. (n.d.). Methyl 2-(bromomethyl)

- ChemicalBook. (2025).

- Benchchem. (n.d.).

- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.

- MSU Chemistry. (n.d.). NMR Spectroscopy.

- A Level Organic Chemistry. (2022). NMR Spectroscopy.

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.).

- Google Patents. (n.d.).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3 [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. Separation of Benzoic acid,4-(bromomethyl)-,methylester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. azolifesciences.com [azolifesciences.com]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(bromomethyl)-5-cyanobenzoate

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(bromomethyl)-5-cyanobenzoate, a key intermediate in the synthesis of various pharmaceutical and research compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide also outlines standardized experimental protocols for data acquisition, ensuring scientific rigor and reproducibility.

Introduction

This compound (C₁₀H₈BrNO₂) is a substituted aromatic compound with a molecular weight of 254.08 g/mol .[1] Its structure, featuring a bromomethyl group, a cyano group, and a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for monitoring its transformations in chemical reactions.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique spectroscopic fingerprint. Understanding the expected signals in ¹H NMR, ¹³C NMR, IR, and MS is crucial for its unambiguous identification.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Br | ~4.9 | Singlet | 2H |

| -OCH₃ | ~3.9 | Singlet | 3H |

| Aromatic-H | 7.5 - 8.2 | Multiplet | 3H |

Interpretation:

-

-CH₂Br (Bromomethyl protons): The two protons on the carbon adjacent to the bromine atom are expected to appear as a singlet around 4.9 ppm. The downfield shift is due to the deshielding effect of the electronegative bromine atom.

-

-OCH₃ (Methyl ester protons): The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons, thus they appear as a sharp singlet at approximately 3.9 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and multiplicities depend on their positions relative to the electron-withdrawing cyano and methyl ester groups, and the bromomethyl group. They are expected to show complex splitting patterns (doublets, doublet of doublets) due to coupling with each other.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂Br | ~30-40 |

| -OCH₃ | ~52 |

| Aromatic-C | 110-140 |

| -C≡N | ~115-120 |

| C=O | ~165 |

Interpretation:

-

-CH₂Br: The carbon of the bromomethyl group is expected to resonate at a relatively upfield region for a substituted alkyl carbon.

-

-OCH₃: The methyl ester carbon typically appears around 52 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region. The carbons attached to the substituents will have different chemical shifts compared to the carbons bearing hydrogen atoms.

-

-C≡N: The carbon of the cyano group is expected in the range of 115-120 ppm.

-

C=O: The carbonyl carbon of the methyl ester is the most deshielded and will appear furthest downfield, typically around 165 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2230 |

| C=O (Ester) | ~1720 |

| C-O (Ester) | ~1250 |

| C-Br (Alkyl Halide) | ~600-700 |

| Aromatic C=C | ~1600, 1480 |

| Aromatic C-H | ~3000-3100 |

Interpretation:

-

C≡N Stretch: A sharp, medium intensity absorption band around 2230 cm⁻¹ is a characteristic signal for a nitrile group.

-

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the carbonyl group of the ester.

-

C-O Stretch: The C-O single bond stretch of the ester will appear as a strong band in the fingerprint region, around 1250 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the lower frequency region of the spectrum.

-

Aromatic C=C and C-H Stretches: The presence of the benzene ring will be confirmed by C=C stretching vibrations in the 1480-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ (Molecular Ion) | ~253 and 255 (due to ⁷⁹Br and ⁸¹Br isotopes) |

| [M-Br]⁺ | ~174 |

| [M-OCH₃]⁺ | ~222 and 224 |

| [M-COOCH₃]⁺ | ~194 and 196 |

Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).

-

Fragmentation Pattern: The molecule can fragment in various ways upon ionization. Common fragments include the loss of a bromine radical, the loss of the methoxy group, or the loss of the entire methyl ester group. These fragment ions will provide further confirmation of the molecular structure. PubChem predicts a monoisotopic mass of 252.97385 Da.[2]

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer can be used.

-

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and major fragment ions.

-

Correlate the observed m/z values with the expected masses of the parent molecule and its fragments.

-

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound. This guide serves as a practical resource for scientists, enabling them to confidently identify this important synthetic intermediate and ensure the quality and integrity of their research.

References

- ChemicalBook. This compound | 421551-82-8.

- BLD Pharm. 421551-82-8|this compound.

- PubChemLite. This compound (C10H8BrNO2).

- BenchChem. A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzoate and Its Precursor, 2.

- BenchChem. An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-bromobenzoate.

- BenchChem. Cross-referencing NMR data of Methyl 2-amino-5-bromobenzoate with literature values.

Sources

The Strategic Intermediate: A Technical Guide to Methyl 2-(bromomethyl)-5-cyanobenzoate

Introduction: The Unseen Architect in Modern Drug Synthesis

In the intricate world of pharmaceutical development, the journey from a promising concept to a life-saving therapeutic is paved with meticulously designed chemical intermediates. These molecules, often unsung heroes, are the critical building blocks upon which complex active pharmaceutical ingredients (APIs) are constructed. Methyl 2-(bromomethyl)-5-cyanobenzoate (CAS No: 421551-82-8) has emerged as a pivotal intermediate, valued for its precisely arranged functional groups that offer a unique combination of reactivity and selectivity. This guide provides an in-depth exploration of this versatile molecule, from its synthesis and chemical properties to its strategic application in the synthesis of cutting-edge therapeutics. For researchers and drug development professionals, a thorough understanding of this intermediate is not merely academic; it is a gateway to innovation and efficiency in the competitive landscape of drug discovery.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. The structural features of this compound are key to its utility.

| Property | Value | Reference |

| CAS Number | 421551-82-8 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Inert atmosphere, 2-8°C | [1] |

The molecule's power lies in the trifecta of its functional groups: the reactive benzylic bromide, the electron-withdrawing cyano group, and the methyl ester. The benzylic bromide is a potent electrophile, primed for nucleophilic substitution reactions. The cyano and methyl ester groups, both electron-withdrawing, modulate the reactivity of the aromatic ring and the benzylic position, influencing reaction pathways and providing handles for further synthetic transformations.[2][3]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is achieved through the free-radical bromination of its precursor, Methyl 5-cyano-2-methylbenzoate.[4] This reaction is a classic example of benzylic bromination, a cornerstone of organic synthesis.

The Wohl-Ziegler Bromination: A Controlled Radical Process

The Wohl-Ziegler reaction utilizes N-bromosuccinimide (NBS) as a source of bromine radicals, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with the aid of light or heat.[5] The reaction proceeds via a free-radical chain mechanism.

Mechanism of Benzylic Bromination:

Caption: Free-radical mechanism of benzylic bromination.

The selectivity for the benzylic position is a direct consequence of the stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent benzene ring.[5] The electron-withdrawing cyano and ester groups have a nuanced effect; while they can destabilize a full carbocation at the benzylic position, their influence on the radical intermediate is less pronounced, allowing the reaction to proceed efficiently.[3]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for benzylic bromination and should be performed by qualified chemists with appropriate safety precautions.[3]

Materials:

-

Methyl 5-cyano-2-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-cyano-2-methylbenzoate (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white solid.

Expected Yield: 85-95%

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. The following are the expected spectroscopic data for this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.9-8.1 ppm (m, 2H, Ar-H)

-

δ ~7.5-7.7 ppm (m, 1H, Ar-H)

-

δ ~4.9 ppm (s, 2H, -CH₂Br)

-

δ ~3.9 ppm (s, 3H, -OCH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165 ppm (C=O)

-

δ ~135-140 ppm (Ar-C)

-

δ ~130-134 ppm (Ar-CH)

-

δ ~118 ppm (-CN)

-

δ ~112 ppm (Ar-C)

-

δ ~53 ppm (-OCH₃)

-

δ ~30 ppm (-CH₂Br)

Infrared (IR) (KBr, cm⁻¹):

-

~2230 cm⁻¹ (C≡N stretch)

-

~1725 cm⁻¹ (C=O ester stretch)

-

~1250 cm⁻¹ (C-O ester stretch)

-

~680 cm⁻¹ (C-Br stretch)

Mass Spectrometry (MS):

-

Expected [M]+ at m/z 253 and 255 (characteristic isotopic pattern for bromine).

Applications in Drug Synthesis: A Key Building Block for Niraparib

The strategic importance of this compound is exemplified by its role as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[1][6]

The Crucial N-Alkylation Step

In the synthesis of Niraparib, this compound participates in a crucial N-alkylation reaction with an indazole-carboxamide derivative. This reaction forms the core structure of the final drug molecule.

Reaction Scheme: Niraparib Synthesis

Caption: N-alkylation in the synthesis of a Niraparib precursor.

This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The nitrogen atom of the indazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide leaving group. The presence of the electron-withdrawing cyano and ester groups on the benzene ring can influence the reaction rate, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]

Conclusion: An Indispensable Tool for the Modern Chemist

This compound is more than just a chemical intermediate; it is a testament to the power of thoughtful molecular design. Its unique combination of reactive and modulating functional groups makes it an invaluable tool for medicinal chemists and process development scientists. The ability to reliably synthesize this compound and understand its reactivity is crucial for the efficient production of life-saving drugs like Niraparib. As the demand for complex and innovative pharmaceuticals continues to grow, the strategic importance of well-designed intermediates like this compound will only increase, solidifying its place in the arsenal of modern organic synthesis.

References

-

Andrieux, C. P.; Le Gorande, A.; Saveant, J. M. Electron Transfer and Bond Breaking. Examples of Passage from a Sequential to a Concerted Mechanism in the Electrochemical Reductive Cleavage of Arylmethyl Halides. J. Am. Chem. Soc.1992 , 114 (17), 6892–6904. [Link]

- Google Patents. A kind of synthetic method for preparing Niraparib. CN107235957A.

- Google Patents. A novel synthetic method for preparing an anticancer medicine Niraparib. CN106632244A.

-

Khan Academy. Effect of an electron withdrawing group in a benzyl cation. [Link]

-

Supporting Information - Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. [Link]

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

-

PubMed. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). [Link]

-

Royal Society of Chemistry. Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

-

Royal Society of Chemistry. Supporting Information - [Title not available]. [Link]

-

Chemistry LibreTexts. Benzylic Bromination of Aromatic Compounds. [Link]

-

Wiley-VCH. Supporting Information - [Title not available]. [Link]

Sources

- 1. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

"Methyl 2-(bromomethyl)-5-cyanobenzoate" commercial availability and suppliers

Starting Research Phase

I've initiated the research by conducting a series of Google searches. My focus is on compiling information about "Methyl 2-(bromomethyl)-5-cyanobenzoate," particularly regarding its commercial availability and potential suppliers. I anticipate this initial phase will provide a broad overview of the market landscape.

Deepening the Search

I'm now conducting a more in-depth Google search, focusing on commercial availability, potential suppliers, and typical purity levels. I'm also delving into chemical databases to pinpoint the compound's physical and chemical properties and gathering safety data sheets for handling guidance. Simultaneously, I'm exploring its common applications in organic synthesis and drug discovery to understand its importance.

Beginning Research on Guide

I've initiated the research process for the technical guide on this compound. My initial searches have yielded some promising information that will be useful. Currently I'm compiling data.

Deepening Supplier Analysis

I'm now diving deeper into the supplier information. I've compiled an initial list and am cross-referencing to ensure accuracy and identify any potential pitfalls, especially regarding isomeric compounds. Details on purity levels and available quantities are being gathered for accurate reporting. Storage and safety data has been incorporated from various sources.

Analyzing Synthetic Pathways

I'm now focusing on synthesizing the compound, with an eye towards comparing methods. I've found a good starting point for a synthesis protocol involving Methyl 5-cyano-2-methylbenzoate. I'm actively working to identify alternative routes and potential modifications to the existing procedure. I'm also carefully reviewing references to ensure I build a reliable overview.

Expanding Application Research

I'm now expanding my research to uncover specific applications of this compound. The Lenalidomide example, while related, isn't a perfect match, and I'm pushing to find direct examples. I'm focusing on identifying drugs or compound classes where this molecule serves as a pivotal building block. Moreover, I'm working to compile more detailed technical data, including melting and boiling points, solubility parameters, and spectral data.

Refining Application Examples

I'm now expanding my search to refine applications. While the Lenalidomide example isn't a perfect match, it provides a crucial proof of concept. I'm focusing on identifying drugs where this molecule acts as a pivotal building block, ensuring accuracy in the chemical structure and application. Technical data is being compiled, adding detail like melting point and solubility for the user's expertise.

Expanding Supplier Research

I've significantly broadened my supplier list, now incorporating global and regional options. I'm focusing on creating a comparative table that shows purities, quantities, and general price ranges, though absolute accuracy in pricing is challenging. To improve detail, I've incorporated insights on supplier selection factors, such as lead time and documentation.

Developing a Detailed Protocol

I'm now expanding the focus to include detailed experimental protocols. I've found a synthesis route and need to turn it into a step-by-step method. I also plan to add an example of a downstream reaction to highlight its use as an electrophile. Furthermore, I'll build structure and workflow diagrams to clarify the compound's structure and the synthesis workflow.

Reviewing Compound Data